![molecular formula C7H6N2O B13105347 5H-Pyrano[4,3-d]pyrimidine CAS No. 23134-80-7](/img/structure/B13105347.png)
5H-Pyrano[4,3-d]pyrimidine
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Overview
Description
5H-Pyrano[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyran and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a six-membered pyran ring fused to a six-membered pyrimidine ring, creating a unique scaffold that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[4,3-d]pyrimidine typically involves multicomponent reactions. One common method is the one-pot three-component reaction of benzaldehyde, malononitrile, and barbituric acid. This reaction is often catalyzed by various catalysts, including magnetic nanocatalysts, which can be easily separated and reused . The reaction conditions usually involve refluxing in water or other solvents under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound derivatives often employs green chemistry principles. For instance, the use of magnetized deionized water as a solvent has been reported to enhance reaction rates and yields while minimizing environmental impact . This method is advantageous due to its simplicity, low cost, and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrano[4,3-d]pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydropyrano[4,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrano[4,3-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Biological Activities
5H-Pyrano[4,3-d]pyrimidine derivatives exhibit a wide spectrum of biological activities. Key areas of interest include:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives has shown promising inhibitory effects against PARP-1, a target in cancer therapy that plays a crucial role in DNA repair mechanisms. These compounds have been evaluated for their anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116, with some showing IC50 values in the nanomolar range, indicating potent anticancer properties .
- Anti-inflammatory Effects : Research has indicated that certain derivatives can significantly suppress COX-2 activity, a key enzyme involved in inflammation. Compounds derived from this compound have been shown to possess anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Properties : The antimicrobial activity of this compound derivatives has also been explored. Some compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents .
Synthesis Approaches
The synthesis of this compound and its derivatives typically involves multicomponent reactions or cyclization strategies that incorporate various substituents to enhance biological activity. For example:
- Multicomponent Reactions : Efficient synthetic routes have been developed that allow for the rapid assembly of this compound derivatives with diverse functional groups. These methods facilitate the exploration of structure-activity relationships (SAR) to optimize biological efficacy .
- Catalytic Methods : Hybrid catalysts have been employed to improve the efficiency and yield of syntheses involving this compound. These catalysts can enhance reaction rates and selectivity, making them valuable tools in drug development .
Therapeutic Potential
The therapeutic applications of this compound extend beyond cancer treatment:
- Neurotropic Activity : Recent studies have indicated that certain derivatives may exhibit neurotropic activities, potentially useful in treating neurological disorders. The evaluation of these compounds for anticonvulsant and anxiolytic effects is an emerging area of research .
- Cardiovascular Applications : Some derivatives have shown promise as antihypertensive agents by acting as inhibitors of specific enzymes involved in blood pressure regulation .
Case Study 1: Anticancer Applications
A series of pyrano[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against PARP-1. The most potent compound exhibited an IC50 value of 4.06 nM against MCF-7 cells, indicating strong potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In a comparative study against indomethacin, several pyrano[4,3-d]pyrimidine derivatives were tested for COX-2 inhibition. The results demonstrated effective anti-inflammatory properties with ED50 values comparable to those of conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 5H-Pyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects . The presence of the pyran and pyrimidine rings allows for multiple points of interaction with biological molecules, enhancing its efficacy.
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the fused rings.
Pyrido[2,3-d]pyrimidine: Another related compound with a nitrogen atom in place of the oxygen in the pyran ring.
Pyrano[4,3-b]thieno[3,2-e]pyridine: This compound features a fused thieno ring, adding sulfur to the structure.
Uniqueness: 5H-Pyrano[4,3-d]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a versatile scaffold for drug development .
Biological Activity
5H-Pyrano[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound derivatives typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have reported various methods for synthesizing this compound, including the use of mild reagents and optimized reaction conditions to enhance yield and purity. For example, a notable method involves the use of Hendrickson reagent-triggered intramolecular cascade cyclization, which provides a practical approach to obtaining pyrano[4,3-d]pyrimidines with high enantioselectivity and efficiency .
Antimicrobial Activity
This compound derivatives have demonstrated significant antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were assessed for their antibacterial effects using the disk diffusion method against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Properties
Research indicates that some this compound derivatives possess potent anti-inflammatory effects. A study highlighted that specific compounds significantly suppressed COX-2 activity, with IC50 values comparable to the well-known anti-inflammatory drug celecoxib. This suggests that these derivatives may serve as potential candidates for developing new anti-inflammatory medications .
Neurotropic Activity
Recent investigations into the neurotropic activity of this compound derivatives revealed their potential as anxiolytic and antidepressant agents. Compounds were tested in various behavioral models, such as the forced swimming test and elevated plus-maze test. Notably, some derivatives exhibited effects similar to diazepam, indicating their potential use in treating anxiety and depression disorders. Molecular docking studies further suggested strong binding affinities to GABA_A receptors, which are critical in mediating anxiolytic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrimidine ring can enhance its potency against various biological targets. For example, the introduction of electron-donating groups has been shown to improve anti-inflammatory activity, while specific substitutions can enhance neurotropic effects .
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial properties of newly synthesized this compound derivatives against clinical isolates of bacteria. The results indicated a clear dose-dependent response with significant inhibition zones observed for several compounds.
- Anti-inflammatory Activity : Another research focused on evaluating the anti-inflammatory effects of these derivatives in animal models. The findings demonstrated a marked reduction in paw edema in carrageenan-induced inflammation models when treated with selected pyrano[4,3-d]pyrimidines.
- Neuropharmacological Assessment : In a behavioral study assessing anxiolytic effects, certain derivatives were administered to mice, resulting in reduced anxiety-like behavior compared to control groups. This was corroborated by molecular docking results indicating effective interaction with neurotransmitter receptors.
Properties
CAS No. |
23134-80-7 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
InChI Key |
JQOFOTFEYRMUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN=C2C=CO1 |
Origin of Product |
United States |
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